
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol
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Overview
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol: is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a member of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a 1,3-oxazole ring substituted with a methyl group at position 5, a phenyl group at position 2, and a hydroxymethyl group at position 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-2-oxazoline with formaldehyde and a suitable acid catalyst to yield the desired product . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)carboxylic acid.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through its ability to bind to active sites and alter the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-3-phenylisoxazol-4-yl)methanol: Similar structure but with an isoxazole ring instead of an oxazole ring.
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Similar structure with an acetic acid group instead of a hydroxymethyl group.
Uniqueness
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIALLSQXGHHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468750 |
Source
|
Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70502-03-3 |
Source
|
Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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